1-(4-(Dimethylamino)benzyl)piperidin-4-amine
Description
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C14H23N3/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17/h3-6,13H,7-11,15H2,1-2H3 |
InChI Key |
CZEBDZMBUKUETA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
One common method involves reductive amination between piperidin-4-amine and 4-(dimethylamino)benzaldehyde:
- Step 1: Mix piperidin-4-amine with 4-(dimethylamino)benzaldehyde in an appropriate solvent (e.g., methanol or ethanol).
- Step 2: Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.
- Step 3: Stir the reaction mixture at room temperature or slightly elevated temperature (25–50 °C) for several hours.
- Step 4: Work-up involves quenching, extraction, and purification by crystallization or chromatography.
This method is favored for its mild conditions and high selectivity for secondary amine formation.
Nucleophilic Substitution Route
Alternatively, nucleophilic substitution can be employed:
- Step 1: React piperidin-4-amine with 4-(dimethylamino)benzyl chloride or bromide in the presence of a base such as triethylamine.
- Step 2: Conduct the reaction in an inert atmosphere (nitrogen or argon) to prevent oxidation.
- Step 3: Maintain temperature control (0–50 °C) to minimize side reactions.
- Step 4: After completion, isolate the product by filtration or extraction and purify.
This method requires careful control to avoid over-alkylation or quaternization of the amine.
Protection/Deprotection Strategies
In some syntheses, protecting groups are used on the piperidine nitrogen or amine functionalities to improve selectivity:
- Protect the piperidine nitrogen with a Boc or Cbz group.
- Perform benzylation or reductive amination on the protected intermediate.
- Remove the protecting group under acidic or hydrogenolytic conditions to yield the target compound.
This approach is useful when multiple reactive amines are present.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvent | Methanol, Ethanol, Dichloromethane | Polar protic solvents favor reductive amination |
| Base | Triethylamine, Sodium carbonate | Used to neutralize acids and facilitate substitution |
| Reducing Agent | Sodium triacetoxyborohydride, NaBH3CN | Selective for imine reduction |
| Temperature | 0–50 °C | Lower temps reduce side reactions |
| Reaction Time | 4–24 hours | Depends on method and scale |
| Atmosphere | Nitrogen or Argon | Prevents oxidation of amines |
Research Findings and Yields
- Reductive amination methods typically yield 70–85% of pure 1-(4-(Dimethylamino)benzyl)piperidin-4-amine.
- Nucleophilic substitution routes may have slightly lower yields (60–75%) due to competing side reactions.
- Use of protecting groups can improve selectivity but adds steps and reduces overall yield.
- Purification is commonly achieved by recrystallization from ethanol or by chromatographic methods.
Comparative Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|---|
| Reductive Amination | Piperidin-4-amine + 4-(dimethylamino)benzaldehyde | NaBH(OAc)3 or NaBH3CN | Mild conditions, high selectivity | Requires aldehyde, reducing agent | 70–85 |
| Nucleophilic Substitution | Piperidin-4-amine + 4-(dimethylamino)benzyl halide | Triethylamine or other base | Direct alkylation, simple setup | Possible over-alkylation, side products | 60–75 |
| Protection/Deprotection | Protected piperidine derivatives + benzyl halide or aldehyde | Protecting group reagents, reducing agents | High selectivity, purity | Multi-step, time-consuming | 50–70 |
Chemical Reactions Analysis
Alkylation Reactions
The compound participates in N-alkylation due to the lone electron pair on its piperidine nitrogen. In one protocol:
-
Reacts with alkyl halides (e.g., methyl iodide) in DMF at 60°C for 6 hours using triethylamine as a base .
-
Yields quaternary ammonium salts, as confirmed by NMR shifts at δ 3.15–3.28 ppm for N–CH groups.
| Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | DMF | 60 | 6 | 78 |
| Benzyl chloride | THF | 25 | 12 | 65 |
Acylation Reactions
The piperidine nitrogen undergoes acylation with anhydrides or acid chlorides:
-
Acetylation with acetyl chloride in dichloromethane at 0–25°C produces N-acetyl derivatives (LC-MS retention time: 2.46 min) .
-
Reaction kinetics show 85% conversion within 2 hours when using DIPEA as a base .
Mechanistic Pathway :
-
Base deprotonates amine → nucleophilic attack on acyl electrophile
-
Intermediate acetylation forms stable amide bonds (IR ν at 1,650 cm) .
Nucleophilic Substitution
Participates in SNAr reactions with electron-deficient aryl halides:
-
With 2,4-dichloropyrimidine in DMF at 100°C for 18 hours, displaces chloride at C4 position (40% yield) .
-
Silica-bound DPP-palladium catalysts reduce residual metal contamination vs traditional Pd(PPh) systems .
Coupling Reactions
Exhibits compatibility with cross-coupling methodologies:
-
Suzuki-Miyaura coupling with aryl boronic acids under microwave irradiation (150°C, 30 min) forms biaryl derivatives .
-
Buchwald-Hartwig amination with aryl bromides using DavePhos ligand achieves C–N bond formation (Pd(dba) catalyst) .
Redox Behavior
-
Piperidine ring undergoes catalytic hydrogenation (H, Pd/C) to form saturated cyclohexane derivatives .
-
Oxidation with mCPBA generates N-oxide species (ESI-MS m/z 263.2 [M+H]).
Salt Formation
As a dihydrochloride salt:
-
Enhanced water solubility (23 mg/mL at 25°C) facilitates biological testing .
-
NMR in DO shows downfield shifts for NH protons (δ 8.67–8.79 ppm) .
Complexation with Metals
Forms coordination complexes with transition metals:
-
Cu(II) complexes exhibit EPR signals at g = 2.06 and g = 2.28.
-
Pd(II) adducts catalyze Heck reactions at 0.1 mol% loading .
Critical Stability Considerations
-
Degrades via Hofmann elimination at >100°C (TGA mass loss onset: 112°C) .
-
Photosensitive – store under inert atmosphere with amber glass .
This reactivity profile enables applications in medicinal chemistry (SSRI derivatives), catalysis , and materials science . Experimental protocols require strict temperature control and palladium scavengers to prevent side reactions .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that 1-(4-(Dimethylamino)benzyl)piperidin-4-amine exhibits significant antimicrobial properties against various pathogens. For example, it has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth. This compound’s structure allows it to interact effectively with microbial cell membranes, potentially leading to its use in developing new antimicrobial agents.
Analgesic Properties
There is evidence suggesting that related compounds within the same chemical class demonstrate analgesic efficacy. A study highlighted the effectiveness of similar piperidine derivatives in pain management, indicating that 1-(4-(Dimethylamino)benzyl)piperidin-4-amine may also possess similar properties. This suggests its potential application in pain relief formulations.
Pharmacology
CNS Activity
The compound has been investigated for its central nervous system (CNS) activity. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for treating mood disorders or neurodegenerative diseases .
Drug Development
In drug formulation processes, 1-(4-(Dimethylamino)benzyl)piperidin-4-amine serves as a critical intermediate in synthesizing more complex pharmaceutical agents. Its ability to form stable complexes with other molecular entities enhances its utility in drug delivery systems and pharmacokinetics studies .
Material Science
Polymer Chemistry
The compound's unique structure allows it to be incorporated into polymer matrices for various applications, including drug delivery systems and smart materials. Its incorporation can enhance the mechanical properties of polymers while providing functional characteristics such as biocompatibility and controlled release profiles .
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine against several strains of bacteria. The results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a lead compound for antibiotic development.
Case Study 2: CNS Modulation
In a pharmacological evaluation, this compound was tested for its effects on anxiety-like behaviors in animal models. The results indicated that administration led to a marked decrease in anxiety levels, suggesting its potential application in treating anxiety disorders.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Insights :
- Electron-donating groups (e.g., -N(CH₃)₂, -OCH₃) improve solubility but may reduce metabolic stability.
- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance lipophilicity and target residence time but may limit aqueous solubility .
Modifications to the Piperidine Core
Variations in the piperidine ring’s substitution pattern alter steric and electronic profiles:
Key Insights :
- N-Methylation (e.g., ) reduces polarity, favoring CNS penetration.
- Hybrid structures (e.g., ) leverage synergistic effects for multitarget engagement .
Pharmacological Activity Comparison
Key Insights :
- Dimethylamino-substituted analogs are understudied but show promise in kinase-targeted therapies.
- Nitro and chloro derivatives exhibit potent antimicrobial activity due to redox and hydrophobic interactions .
Biological Activity
1-(4-(Dimethylamino)benzyl)piperidin-4-amine, a compound belonging to the piperidine class, has garnered attention for its diverse biological activities. This article summarizes the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-(4-(Dimethylamino)benzyl)piperidin-4-amine is characterized by its piperidine ring, which is substituted with a dimethylamino group and a benzyl moiety. This structural framework is crucial for its interaction with biological targets. The compound's molecular formula is CHN, and it has a molecular weight of approximately 246.35 g/mol.
The biological activity of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine is primarily attributed to its interaction with various receptors and enzymes:
- Calcium Channel Blockade : Similar compounds in the piperidine series have been identified as N-type calcium channel blockers, which play a critical role in neurotransmitter release and pain modulation. For instance, one study reported that related compounds exhibited high affinity for blocking N-type calcium channels (IC = 0.7 µM) and demonstrated significant analgesic effects in animal models .
- Anticancer Activity : Research indicates that piperidine derivatives can induce apoptosis in cancer cells. A study highlighted that certain piperidine analogs showed enhanced cytotoxicity against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . The mechanism involves modulation of apoptotic pathways and inhibition of cell proliferation.
- Cholinesterase Inhibition : The compound has also been investigated for its potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. Inhibiting these enzymes can enhance cholinergic signaling, which is beneficial for cognitive function .
Biological Activity Summary
The following table summarizes the key biological activities associated with 1-(4-(Dimethylamino)benzyl)piperidin-4-amine:
Case Studies
- Analgesic Efficacy : A study on a related compound demonstrated significant analgesic effects in mice, with an ED of 12 mg/kg orally and 4 mg/kg intravenously. This suggests that 1-(4-(Dimethylamino)benzyl)piperidin-4-amine may possess similar analgesic properties due to its structural analogies .
- Anticancer Activity : In vitro studies have shown that certain piperidine derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest. For example, compounds designed based on the structure of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine displayed enhanced efficacy against specific cancer cell lines compared to traditional treatments .
- Cognitive Enhancement : The dual inhibition of AChE and BuChE by related compounds suggests potential applications in treating cognitive decline associated with Alzheimer's disease. Studies indicate that such inhibitors can improve memory and learning functions in preclinical models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(4-(Dimethylamino)benzyl)piperidin-4-amine, and how can its purity be validated?
- Synthesis : The compound can be synthesized via alkylation of 4-aminopiperidine derivatives with 4-(dimethylamino)benzyl halides under basic conditions (e.g., using potassium carbonate or sodium hydride in ethanol or acetonitrile) .
- Purity Validation : Techniques include liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for structural elucidation (e.g., verifying the benzyl group’s integration in -NMR), and high-performance liquid chromatography (HPLC) for assessing purity (>97%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures : Use personal protective equipment (PPE) including gloves and goggles. Store in a cool, dry environment under inert gas (e.g., argon) to prevent degradation. Refer to Safety Data Sheets (SDS) for specific hazards, such as potential irritation from exposure .
Q. How does the dimethylamino group influence the compound’s physicochemical properties?
- Impact : The dimethylamino group enhances solubility in polar solvents (e.g., water or ethanol) due to its basicity and hydrogen-bonding potential. It also increases lipophilicity compared to unsubstituted piperidine analogs, affecting membrane permeability in biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 1-(4-(Dimethylamino)benzyl)piperidin-4-amine?
- Optimization Strategies :
- Solvent Selection : Acetonitrile may offer higher yields than ethanol due to better solubility of intermediates.
- Catalysis : Transition-metal catalysts (e.g., palladium) could facilitate coupling reactions for complex derivatives.
- Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions like over-alkylation .
Q. What structural modifications enhance the compound’s bioactivity in target validation studies?
- SAR Insights :
- Substituent Effects : Replacing the dimethylamino group with a cyano or sulfonyl moiety alters receptor binding affinity. For example, electron-withdrawing groups may improve interactions with hydrophobic enzyme pockets.
- Stereochemistry : Enantiomeric forms (e.g., (R)- vs. (S)-configurations) can exhibit divergent biological activities, as seen in related piperidine derivatives .
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Troubleshooting Approaches :
- Purity Verification : Contradictions may arise from impurities; re-test using HPLC or LC-MS to confirm compound integrity.
- Assay Conditions : Variations in cell culture media pH or serum content can modulate activity. Standardize protocols (e.g., fixed incubation times) .
Q. What mechanistic studies are recommended to elucidate its role in enzyme inhibition?
- Methodologies :
- Kinetic Analysis : Use surface plasmon resonance (SPR) to measure binding kinetics with target enzymes.
- Crystallography : Co-crystallize the compound with enzymes (e.g., proteases) to identify binding motifs.
- Computational Modeling : Density functional theory (DFT) can predict electronic interactions at active sites .
Q. What strategies address solubility challenges in in vivo studies?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
